4-(4-Bromo-phenylsulfanylmethyl)pyridine

Description

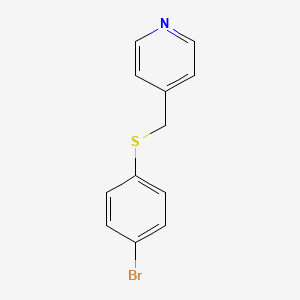

4-(4-Bromo-phenylsulfanylmethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a phenylsulfanylmethyl group bearing a bromine atom at the para position of the phenyl ring. The sulfur atom in the sulfanylmethyl (–SCH2–) linker introduces distinct electronic and steric properties, while the bromine substituent enhances electrophilic reactivity, making this compound valuable in cross-coupling reactions and medicinal chemistry applications. Its molecular formula is C12H10BrNS, with a molecular weight of 280.19 g/mol (calculated).

Properties

Molecular Formula |

C12H10BrNS |

|---|---|

Molecular Weight |

280.19 g/mol |

IUPAC Name |

4-[(4-bromophenyl)sulfanylmethyl]pyridine |

InChI |

InChI=1S/C12H10BrNS/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

InChI Key |

XSQIPMHSCNFUML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1SCC2=CC=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-(4-Bromo-phenylsulfanylmethyl)pyridine:

Key Observations :

- Sulfanylmethyl vs. Direct Attachment : The sulfanylmethyl group in the target compound introduces a flexible sulfur bridge, which may enhance solubility and nucleophilic reactivity compared to directly attached bromophenyl groups (e.g., 4-(4-Bromophenyl)pyridine) .

- Substituent Effects : Electron-withdrawing groups (e.g., –Br) increase electrophilicity, while electron-donating groups (e.g., –OCH3 in 4-(4-Bromo-2-methoxyphenyl)pyridine) modulate aromatic reactivity .

Physicochemical Properties

Notes:

- The sulfanylmethyl group likely reduces crystallinity compared to directly brominated phenylpyridines, as seen in the lower melting point of 4-(Bromomethyl)pyridine hydrobromide .

- Density values for brominated pyridines typically range between 1.4–1.5 g/cm³ due to heavy bromine atoms .

Cross-Coupling Reactions :

- The bromine atom in this compound enables Suzuki-Miyaura couplings, similar to 4-(4-Bromophenyl)pyridine, which forms biaryl products with boronic acids .

- The sulfanylmethyl group may act as a directing group in metal-catalyzed reactions, analogous to sulfur-containing ligands in coordination chemistry .

Nucleophilic Substitution :

- The bromomethyl group in 4-(Bromomethyl)pyridine hydrobromide undergoes nucleophilic substitution with amines or thiols . In contrast, the target compound’s bromophenyl group is less reactive toward SN2 mechanisms but may participate in aromatic electrophilic substitutions.

Computational Insights :

- DFT studies on pyridine derivatives (e.g., 4-(1-aminoethyl)pyridine) reveal that bromine substituents lower the HOMO-LUMO gap (e.g., ΔE = 6.08 eV in aminoethylpyridine), enhancing charge transfer and bioactivity . The target compound’s HOMO-LUMO gap is expected to be similarly low, favoring reactivity in medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.